

# Spectroscopic Data of Isopropyl Isocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **isopropyl isocyanate**, a crucial reagent and intermediate in synthetic chemistry. The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **isopropyl isocyanate** is distinguished by a prominent absorption band characteristic of the isocyanate group (-N=C=O).

Table 1: Infrared (IR) Spectroscopy Data for Isopropyl Isocyanate



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2275 - 2250	Strong, Sharp	Asymmetric stretching of the isocyanate (-N=C=O) group
~2970	Medium	C-H stretching (sp³ hybridized carbons)
~1465	Medium	C-H bending (methyl and methine groups)
~1380	Medium	C-H bending (isopropyl group)

The most diagnostic peak in the IR spectrum of **isopropyl isocyanate** is the intense and sharp absorption band observed in the region of 2275-2250 cm<sup>-1</sup>.[1][2] This band is due to the asymmetric stretching vibration of the cumulenic N=C=O system and is a hallmark of isocyanate compounds.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **isopropyl isocyanate**, both <sup>1</sup>H and <sup>13</sup>C NMR are instrumental in confirming its structure.

# <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

The proton NMR spectrum of **isopropyl isocyanate** is relatively simple and highly informative, showing two distinct signals corresponding to the two types of protons in the molecule.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Isopropyl Isocyanate** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~3.72	Septet	1H	-CH-	~6.6
~1.29	Doublet	6H	-СН3	~6.6



The methine proton (-CH-) appears as a septet downfield due to the deshielding effect of the adjacent nitrogen atom. It is coupled to the six equivalent methyl protons, resulting in a seven-line pattern. The six methyl protons (-CH<sub>3</sub>) appear as a doublet upfield, coupled to the single methine proton.

# <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR)

The carbon-13 NMR spectrum of **isopropyl isocyanate** displays three signals, corresponding to the three distinct carbon environments.

Table 3: 13C NMR Spectroscopic Data for Isopropyl Isocyanate

Chemical Shift (δ, ppm)	Assignment
~125	-N=C=O
~48	-CH-
~23	-CH₃

The isocyanate carbon (-N=C=O) is the most deshielded, appearing in the 120-130 ppm range, a characteristic chemical shift for this functional group.[3] The methine carbon (-CH-) is found further downfield than the methyl carbons due to its attachment to the electronegative nitrogen atom.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Mass Spectrometry Data for Isopropyl Isocyanate



m/z	Relative Abundance (%)	Assignment
85	~11	[M] <sup>+</sup> (Molecular Ion)
70	100	[M - CH₃] <sup>+</sup> (Base Peak)
42	~30	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
41	~9	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

The mass spectrum of **isopropyl isocyanate** shows a molecular ion peak ([M]<sup>+</sup>) at an m/z of 85, which corresponds to its molecular weight. The base peak, which is the most intense peak in the spectrum, is observed at m/z 70. This peak arises from the loss of a methyl radical (•CH<sub>3</sub>) from the molecular ion, forming a stable secondary carbocation.

# **Experimental Protocols**

The following are general methodologies for the acquisition of the spectroscopic data presented above.

# Infrared (IR) Spectroscopy

For a liquid sample like **isopropyl isocyanate**, the IR spectrum can be obtained using the neat liquid technique.

- Sample Preparation: A single drop of **isopropyl isocyanate** is placed between two polished salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first. The sample spectrum is then acquired over a standard wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

High-resolution NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

• Sample Preparation: Approximately 5-20 mg of **isopropyl isocyanate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube. A small



amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The
magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence
is used to acquire the free induction decay (FID), which is then Fourier-transformed to obtain
the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to
simplify the spectrum and enhance signal-to-noise.

# **Mass Spectrometry (MS)**

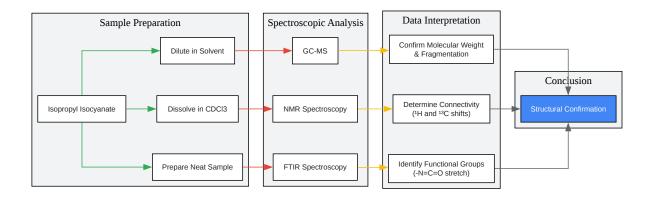
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

- Sample Preparation: A dilute solution of isopropyl isocyanate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Data Acquisition: A small volume (typically 1 μL) of the solution is injected into the GC, where
  the compound is vaporized and separated from the solvent on a capillary column. The eluted
  isopropyl isocyanate then enters the mass spectrometer's ion source, where it is
  bombarded with a beam of electrons (typically at 70 eV), causing ionization and
  fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the
  mass analyzer and detected.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **isopropyl isocyanate**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **isopropyl isocyanate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Propyl isocyanate(110-78-1) 13C NMR [m.chemicalbook.com]
- 2. Isopropyl isocyanate | C4H7NO | CID 61277 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- To cite this document: BenchChem. [Spectroscopic Data of Isopropyl Isocyanate: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058004#spectroscopic-data-of-isopropyl-isocyanate-ir-nmr-mass-spec]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com